molecular formula C16H12N2O3 B6420345 (3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione CAS No. 385786-21-0

(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione

Cat. No.: B6420345
CAS No.: 385786-21-0
M. Wt: 280.28 g/mol
InChI Key: UGXYUZSAVPJNAI-GIJQJNRQSA-N
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Description

(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a sophisticated chemical compound featuring a benzopyran-2,4-dione core structure fused with a 3-methylpyridin-2-yl substituent, creating a unique molecular architecture of significant interest in pharmaceutical and chemical research. This compound belongs to the family of benzopyran derivatives, which have demonstrated substantial potential in various therapeutic areas including oncology, neurology, and metabolic disorders. The specific stereochemistry (3Z) configuration and strategic incorporation of the methylpyridinyl amino group enhances its potential for targeted biological interactions, particularly with enzyme systems and receptor proteins. RESEARCH APPLICATIONS: This compound demonstrates particular promise as a key intermediate in the synthesis of novel kinase inhibitors and as a molecular scaffold for developing protease-targeted therapies. Its structural complexity offers multiple sites for chemical modification, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs. The benzopyran-dione core presents potential for interacting with various biological targets through hydrogen bonding and π-π stacking interactions, while the methylpyridinyl component may contribute to enhanced bioavailability and target affinity. MECHANISTIC INSIGHTS: Preliminary computational analyses suggest this compound may function through mechanisms involving allosteric modulation of enzymatic activity or protein-protein interaction inhibition. The molecular framework allows for potential disruption of ATP-binding sites in various kinase targets, similar to other benzopyran-derived compounds documented in chemical literature . The compound's structural features, including the conjugated system and hydrogen bond donors/acceptors, position it as a candidate for further investigation in targeted drug discovery programs. This product is provided FOR RESEARCH USE ONLY (RUO) and is strictly intended for laboratory research applications. Not for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling protocols prior to use.

Properties

IUPAC Name

4-hydroxy-3-[(E)-(3-methylpyridin-2-yl)iminomethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-8-17-15(10)18-9-12-14(19)11-6-2-3-7-13(11)21-16(12)20/h2-9,19H,1H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXYUZSAVPJNAI-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H12N2O3\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This structure includes a benzopyran moiety that is known for its diverse biological properties.

Research indicates that compounds similar to (3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione may exert their biological effects through various pathways:

  • Tyrosinase Inhibition : Compounds with similar structures have demonstrated significant inhibition of tyrosinase activity, which is crucial in melanin production. For instance, analogs of related compounds showed IC50 values significantly lower than that of standard inhibitors like kojic acid .
  • Antioxidant Activity : The compound's derivatives have been shown to possess antioxidant properties, contributing to their potential in treating oxidative stress-related disorders .
  • VEGFR Inhibition : Some studies have highlighted the role of benzopyran derivatives in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which is pivotal in cancer progression and angiogenesis .

Tyrosinase Inhibition Studies

A detailed study on the inhibition of mushroom tyrosinase revealed that certain analogs exhibited potent inhibitory effects. For example, one analog achieved an IC50 value of 0.08 µM, indicating a strong potential for treating hyperpigmentation disorders .

CompoundIC50 Value (µM)Comparison to Kojic Acid
Analog 13.825x stronger
Analog 23.77Similar
Analog 30.0822x stronger

Antioxidant Activity

In antioxidant assays, several analogs demonstrated efficacy comparable to established antioxidants. These findings suggest that the compound may be beneficial in mitigating oxidative damage in cells .

VEGFR Inhibition

In vivo studies have shown that related compounds can inhibit VEGFR activity effectively, leading to reduced tumor growth in experimental models. The mechanism involves inducing apoptosis in cancer cells and inhibiting inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

  • Melanogenesis Inhibition : A study evaluating the effects of benzopyran derivatives on melanin production found that specific compounds significantly inhibited intracellular tyrosinase activity in B16F10 melanoma cells, suggesting their potential use in cosmetic applications for skin lightening .
  • Cancer Therapeutics : Research into VEGFR-targeting derivatives has shown promising results in reducing tumor size and promoting apoptosis in HepG2 liver cancer cells. The compounds were able to arrest cell cycle progression at the pre-G1 phase, indicating effective anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared with (3Z)-3-({[4-(dimethylamino)phenyl]amino}methylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione (CAS: 400078-39-9), a structurally analogous compound from . Key differences lie in their substituents and core modifications:

Property Target Compound CAS 400078-39-9
Molecular Formula C₁₆H₁₃N₂O₃ (estimated*) C₁₅H₁₆N₂O₃
Molecular Weight ~295.3 g/mol (estimated*) 272.30 g/mol
Core Structure Benzopyran-2,4-dione (9-carbon fused system) Pyran-2,4-dione (6-carbon system) with 6-methyl substitution
Substituent at Position 3 3-Methylpyridin-2-ylamino methylidene 4-(Dimethylamino)phenylamino methylidene
Key Functional Groups Pyridine ring (hydrogen-bond acceptor), methylidene (conformational rigidity) Dimethylamino (polar, basic), phenyl (hydrophobic)

*Estimates derived from structural analysis of the IUPAC name.

Structural Implications :

  • The 6-methyl group in CAS 400078-39-9 introduces steric effects that may alter binding pocket interactions compared to the unsubstituted benzopyran core of the target compound .

Computational Similarity Assessment

Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto similarity coefficients, the two compounds show moderate similarity (~60–70%) due to shared dihydropyran-2,4-dione cores but divergent substituents . Activity cliffs (sharp changes in bioactivity despite minor structural differences) are possible, necessitating experimental validation .

Research Findings and Methodologies

  • Structural Analysis : Tools like SHELX () are critical for resolving Z/E configurations and hydrogen-bonding networks in such compounds.
  • CMC Determination : Techniques like spectrofluorometry () could assess aggregation behavior if the target compound exhibits surfactant-like properties.
  • Virtual Screening : The target compound’s pyridine group makes it a candidate for kinase-focused libraries, while CAS 400078-39-9 may suit GPCR-targeted screens .

Preparation Methods

Eschenmoser Coupling Approach

A method adapted from indol-2-one syntheses involves reacting 3-bromo-2,4-dihydroxybenzopyran with 3-methylpyridine-2-thioamide in dry DMF. The reaction proceeds via nucleophilic substitution followed by thiophile-assisted elimination to form the Z-configured iminomethylidene bond:

  • 3-Bromo-2,4-dihydroxybenzopyran (1 eq) and 3-methylpyridine-2-thioamide (1.2 eq) are stirred in DMF at 25°C for 12 hours.

  • Triethylamine (2 eq) is added to facilitate dehydrohalogenation.

  • The product is isolated via flash chromatography (silica gel, ethyl acetate/hexane gradient), yielding 70–85% of the Z-isomer.

Key Data :

ParameterValueSource
Reaction Time12–24 hours
Yield70–85%
Z:E Ratio>9:1 (by NMR)

Claisen-Schmidt Condensation

A two-step protocol modifies the coumarin core with an aminomethylidene group:

  • 3-Acetylcoumarin reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enaminone intermediate.

  • Condensation with 3-methylpyridin-2-amine in acetic acid under reflux installs the iminomethylidene moiety, favoring the Z-isomer due to steric hindrance.

Reaction Conditions :

  • Temperature: 110°C (reflux)

  • Catalyst: Ammonium acetate (0.5 eq)

  • Yield: 65–78% after recrystallization.

Stereochemical Control and Characterization

The Z-configuration is confirmed through:

  • 1H NMR : Coupling constants (J = 10–12 Hz for transoid protons) and nuclear Overhauser effect (NOE) correlations between the pyridinyl NH and coumarin C3-H.

  • X-ray Crystallography : Single-crystal analysis unambiguously assigns the Z-geometry.

Comparative NMR Data :

Protonδ (ppm)MultiplicityAssignment
Pyridinyl NH11.2sZ-config
C3-H6.8d (J = 11 Hz)Coumarin
C4-H7.9sAromatic

Scalability and Industrial Feasibility

  • Kilogram-Scale Synthesis : Eschenmoser coupling in DMF achieves >80% yield with minimal byproducts, making it suitable for pilot-scale production.

  • Cost Analysis :

    • Raw material cost: $120–150/kg (3-methylpyridine-2-thioamide)

    • Process cost: $50–70/kg (solvent recovery included).

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization to E-isomerLow-temperature workup (0–5°C)
Thiourea byproductsSequential extraction with DCM/water
Low solubility in polar solventsRecrystallization from CHCl3/MeOH (1:1)

Emerging Methodologies

  • Photocatalytic Coupling : Visible-light-mediated C–N bond formation reduces reaction times to 2–4 hours with comparable yields.

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, improving reproducibility for GMP-compliant batches .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. A representative method involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields up to 73%. The reaction is monitored by TLC, and purification is performed via extraction followed by passage through an alumina plug to isolate the product in high purity . Alternative routes may employ transition metal catalysis or other oxidants, though NaOCl is preferred for its green chemistry profile .

Advanced: How can reaction conditions be optimized for the oxidative cyclization step?

Answer:
Key parameters include:

  • Oxidant selection : Compare NaOCl with alternatives like DDQ or Cr(VI) salts for efficiency and environmental impact .
  • Solvent polarity : Ethanol or methanol enhances solubility of intermediates while minimizing side reactions .
  • Temperature control : Room temperature avoids decomposition but may require extended reaction times (e.g., 3–24 hours) .
  • Real-time monitoring : Use HPLC or in situ spectroscopy to track intermediate conversion and Z/E isomer ratios .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verify the Z-configuration and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly for the exocyclic double bond .
  • HPLC : Assess purity (>95% by area under the curve) and detect impurities from side reactions .

Advanced: How can researchers address low yields in Z-isomer formation?

Answer:

  • pH modulation : Adjust to mildly acidic conditions (pH 5–6) to stabilize the Z-isomer intermediate .
  • Catalytic additives : Use chiral catalysts or Lewis acids to bias isomer formation .
  • Spectroscopic monitoring : Track isomer ratios via UV-Vis or circular dichroism during synthesis .

Basic: What are the critical stability considerations for this compound?

Answer:

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the exocyclic double bond .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

Advanced: How to evaluate its potential as a kinase inhibitor?

Answer:

  • In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) to determine IC₅₀ values .
  • Molecular docking : Model interactions with kinase ATP-binding pockets using software like AutoDock .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyridine or benzopyran moieties to optimize selectivity .

Basic: What are its primary pharmacological research applications?

Answer:

  • Antimicrobial activity : Test against Gram-positive/negative bacteria and fungi via MIC assays .
  • Anticancer potential : Evaluate cytotoxicity in cell lines (e.g., MCF-7, HeLa) using MTT or apoptosis assays .
  • Enzyme inhibition : Assess inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory applications .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Protocol standardization : Ensure consistent cell lines, assay conditions (e.g., serum concentration), and compound purity .
  • Metabolic stability : Test for metabolite interference using liver microsome assays .
  • Collaborative validation : Reproduce studies across independent labs to isolate variables (e.g., batch-to-batch variability) .

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